Thiorphan-d5

Description

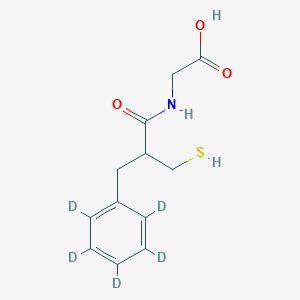

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-3-sulfanylpropanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15)/i1D,2D,3D,4D,5D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKNPQAGWVLDQ-RALIUCGRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(CS)C(=O)NCC(=O)O)[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Isotopic Purity of Thiorphan-d5

This technical guide provides an in-depth analysis of the isotopic purity of Thiorphan-d5, a deuterated analog of Thiorphan. It is intended for researchers, scientists, and drug development professionals who utilize labeled compounds as internal standards in analytical and pharmacokinetic studies.[1] This document outlines the available purity specifications, details the experimental protocols for its determination, and illustrates the relevant biological pathways and analytical workflows.

Introduction to Thiorphan-d5

Thiorphan is the active metabolite of the anti-diarrheal prodrug Racecadotril.[2][3] It functions as a potent and selective inhibitor of neprilysin (NEP), also known as neutral endopeptidase (NEP) or enkephalinase.[4][5] By inhibiting NEP, Thiorphan prevents the degradation of endogenous opioid peptides called enkephalins, thereby potentiating their biological effects.

Thiorphan-d5 is a stable, deuterium-labeled version of Thiorphan, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the unlabeled analyte but distinguishable by its higher mass. The use of such standards improves the accuracy and reliability of quantifying Thiorphan in biological samples for applications like therapeutic drug monitoring and pharmacokinetic research.

Isotopic Purity Data

The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of the molecule that contains the desired number of deuterium atoms. Commercially available Thiorphan-d5 is generally supplied with high isotopic enrichment. The data below is compiled from available supplier specifications.

| Parameter | Specification | Supplier |

| Isotopic Purity | ≥99% deuterated forms (d1-d5) | Cayman Chemical |

Table 1: Summary of available isotopic purity data for Thiorphan-d5.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like Thiorphan-d5 requires precise analytical techniques capable of differentiating between isotopologues (molecules that differ only in their isotopic composition). The most common and robust methods employed are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.1. Method 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This is a primary technique for assessing isotopic purity due to its high sensitivity and mass accuracy.

-

Principle: LC-HRMS separates the analyte from impurities and then measures the mass-to-charge ratio (m/z) of the ions with high resolution. This allows for the clear distinction and quantification of the different isotopologues (d0 to d5) based on their unique masses.

-

Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a High-Resolution Mass Spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Protocol:

-

Sample Preparation: Dissolve a known quantity of Thiorphan-d5 in a suitable solvent (e.g., acetonitrile or methanol).

-

Chromatographic Separation: Inject the sample into the LC system. Utilize a suitable C18 column and a gradient elution method with mobile phases such as water and acetonitrile with formic acid to achieve good peak shape and separation from any chemical impurities.

-

Mass Spectrometric Analysis: Analyze the eluent using the HRMS instrument in positive electrospray ionization (ESI) mode. Acquire full scan mass spectra over a relevant m/z range.

-

Data Analysis:

-

Extract the ion chromatograms for each isotopologue of Thiorphan (d0, d1, d2, d3, d4, and d5).

-

Integrate the peak area for each extracted ion chromatogram.

-

Calculate the isotopic purity by determining the relative abundance of the d5 isotopologue compared to the sum of all isotopologues. Corrections for the natural abundance of isotopes (e.g., ¹³C) should be applied for accurate quantification.

-

-

3.2. Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the deuterium labels and assess purity.

-

Principle: ¹H NMR (Proton NMR) is used to quantify the reduction in signal intensity at the sites of deuteration. ²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Protocol:

-

Sample Preparation: Dissolve the Thiorphan-d5 sample in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

-

¹H NMR Analysis: Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the phenyl protons confirms successful deuteration. The degree of deuteration can be estimated by comparing the integration of the residual phenyl proton signals to the integration of a non-deuterated proton signal within the molecule (e.g., the glycine CH₂ protons).

-

²H NMR Analysis: Acquire a ²H NMR spectrum to directly observe the signal from the deuterium atoms on the phenyl ring, confirming their presence.

-

A combined strategy using both LC-HRMS and NMR provides the most comprehensive evaluation of isotopic enrichment and structural integrity.

Mandatory Visualizations

4.1. Signaling Pathway of Thiorphan

Thiorphan's primary mechanism of action is the inhibition of neprilysin (NEP). NEP is a cell-surface peptidase that degrades a variety of signaling peptides, including the endogenous enkephalins. By inhibiting NEP, Thiorphan increases the local concentration of enkephalins, which can then bind to and activate opioid receptors, leading to downstream physiological effects such as reduced intestinal secretion.

References

Thiorphan-d5 mechanism of action as a neprilysin inhibitor.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Thiorphan-d5 as a potent and selective inhibitor of neprilysin (NEP). Neprilysin, a zinc-dependent metalloprotease, plays a crucial role in the degradation of several endogenous vasoactive and neuroregulatory peptides. Its inhibition has significant therapeutic implications in cardiovascular and neurological diseases. This document provides a comprehensive overview of the binding kinetics, experimental methodologies, and affected signaling pathways related to Thiorphan and its deuterated analog, Thiorphan-d5.

Core Mechanism of Action

Thiorphan is a reversible and highly selective inhibitor of neprilysin.[1] Its inhibitory action is primarily mediated by the thiol group within its structure, which chelates the zinc ion essential for the catalytic activity of the neprilysin active site.[2] This interaction physically obstructs the binding of natural peptide substrates, preventing their degradation. Thiorphan specifically interacts with the S1' and S2' subsites of neprilysin, contributing to its high binding affinity.[3]

While specific kinetic data for Thiorphan-d5 is not extensively published, the substitution of hydrogen with deuterium atoms (d5) is a common strategy in drug development to favorably alter pharmacokinetic properties, such as metabolic stability, without significantly impacting the core pharmacodynamic mechanism. A patent for the synthesis of deuterated Thiorphan exists, indicating its relevance in research and development.[4] It is therefore highly probable that Thiorphan-d5 exhibits a near-identical mechanism of action to its non-deuterated counterpart, acting as a potent and selective reversible inhibitor of neprilysin.

Quantitative Data: Inhibition Profile

The inhibitory potency of Thiorphan against neprilysin and other metalloproteases has been quantified in various studies. This data is crucial for understanding its selectivity and potential off-target effects.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference(s) |

| Thiorphan | Neprilysin (NEP) | 4.7 nM | 6.9 nM | [3] |

| Thiorphan | Angiotensin-Converting Enzyme (ACE) | 150 nM | - | |

| Retro-thiorphan | Neprilysin (NEP) | 2.3 nM | - | |

| Retro-thiorphan | Angiotensin-Converting Enzyme (ACE) | >10 µM | - |

Experimental Protocols

The following sections detail standardized methodologies for assessing the inhibitory activity of compounds like Thiorphan-d5 against neprilysin.

In Vitro Neprilysin Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the in vitro potency of an inhibitor against purified neprilysin.

Materials:

-

Recombinant human neprilysin

-

Neprilysin substrate (e.g., a fluorogenic peptide)

-

Assay buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.5)

-

Thiorphan-d5 (or Thiorphan as a reference compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of Thiorphan-d5 in the assay buffer.

-

In the microplate, add the assay buffer, the neprilysin enzyme solution, and the Thiorphan-d5 dilutions.

-

Include control wells containing the enzyme without the inhibitor and wells with buffer only for background fluorescence.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the fluorogenic neprilysin substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

-

The rate of substrate cleavage is determined from the linear phase of the fluorescence increase over time.

-

Calculate the percentage of inhibition for each concentration of Thiorphan-d5 relative to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Assessment of Neprilysin Inhibition

This section describes a general approach to evaluate the in vivo efficacy of Thiorphan-d5 in animal models.

Animal Model:

-

Male Wistar rats or C57BL/6 mice are commonly used.

Drug Administration:

-

Intraperitoneal (IP) Injection: Thiorphan can be dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and administered via IP injection. A typical procedure involves restraining the animal, disinfecting the injection site in the lower right quadrant of the abdomen, and injecting the solution at a 30-45° angle.

-

Intracerebroventricular (ICV) Infusion: For assessing central nervous system effects, continuous infusion via an osmotic minipump connected to a brain infusion cannula is a standard method. The cannula is stereotactically implanted into a lateral ventricle.

Efficacy Assessment:

-

Following administration of Thiorphan-d5 or vehicle, collect tissue samples (e.g., brain, kidney, heart) or biological fluids (e.g., plasma, cerebrospinal fluid) at various time points.

-

Measure the levels of neprilysin substrates (e.g., atrial natriuretic peptide, substance P, amyloid-beta) using techniques such as ELISA or mass spectrometry.

-

A significant increase in the concentration of these substrates in the Thiorphan-d5 treated group compared to the vehicle group indicates successful in vivo neprilysin inhibition.

Signaling Pathways and Logical Relationships

Inhibition of neprilysin by Thiorphan-d5 leads to the accumulation of its various peptide substrates, which in turn potentiates their downstream signaling effects. The following diagrams illustrate these relationships.

Mechanism of Neprilysin Inhibition by Thiorphan-d5

Downstream Signaling Cascade of Natriuretic Peptides

Experimental Workflow for IC50 Determination

Conclusion

Thiorphan-d5 is a potent and selective inhibitor of neprilysin, acting through a well-defined mechanism of reversible, competitive inhibition at the enzyme's active site. By preventing the degradation of key endogenous peptides, Thiorphan-d5 holds significant promise for therapeutic interventions in a range of cardiovascular and neurological disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this field. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of the deuterated form, Thiorphan-d5, is warranted to fully elucidate its therapeutic potential.

References

- 1. Active Site Mutations Change the Cleavage Specificity of Neprilysin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. MEROPS - the Peptidase Database [ebi.ac.uk]

- 4. Chronic intracerebroventricular infusion of angiotensin II causes dose- and sex-dependent effects on intake behaviors and energy homeostasis in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of Thiorphan-d5.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiorphan-d5 is the deuterated analog of Thiorphan, the active metabolite of the antidiarrheal drug racecadotril. Due to its isotopic labeling, Thiorphan-d5 serves as an invaluable tool in analytical and pharmacokinetic research, primarily as an internal standard for the precise quantification of Thiorphan in biological matrices.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of Thiorphan-d5, details its application in experimental protocols, and illustrates its primary workflow.

Chemical and Physical Properties

| Property | Thiorphan-d5 | Thiorphan (for reference) |

| Chemical Name | (3-mercapto-2-((phenyl-d5)methyl)propanoyl)glycine | (3-mercapto-2-(phenylmethyl)propanoyl)glycine |

| Synonyms | N-[2-(Mercaptomethyl)-1-oxo-3-(phenyl-d5)propyl]glycine | DL-Thiorphan |

| CAS Number | 2183240-70-0[3] | 76721-89-6[4] |

| Molecular Formula | C₁₂H₁₀D₅NO₃S | C₁₂H₁₅NO₃S |

| Molecular Weight | 258.35 g/mol | 253.3 g/mol |

| Physical State | Solid | Crystalline solid |

| Purity | ≥99% deuterated forms (d1-d5) | ≥95% |

| Solubility | No specific data available | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.5 mg/ml |

| Storage | Recommended to store in tightly closed containers at room temperature, protected from light and moisture. For temperature-sensitive materials, cold storage (e.g., 2–8°C, -20°C) is indicated. | - |

| Safety | Not classified as a hazardous substance according to the Globally Harmonized System (GHS). | - |

Experimental Protocols

The primary application of Thiorphan-d5 is as an internal standard in bioanalytical methods to ensure the accuracy and precision of Thiorphan quantification. Below are detailed methodologies from cited experiments.

Quantification of Thiorphan in Human Plasma by HPLC with UV Detection

This method was developed for the pharmacokinetic study of Thiorphan.

-

Sample Preparation:

-

Plasma samples are pre-treated using solid-phase extraction (SPE) with Oasis HLB 3 mL, 60 mg cartridges.

-

Thiorphan is eluted and the solvent is evaporated.

-

The residue is reconstituted in the mobile phase for injection.

-

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV detection.

-

-

Chromatographic Conditions:

-

Column: Waters Sunfire C18 reversed-phase column.

-

Column Temperature: 35°C.

-

Mobile Phase: A mixture of 0.05 M phosphate buffer (pH adjusted to 2.6) and acetonitrile (74:26, v/v).

-

Flow Rate: 1.0 mL/min.

-

UV Detection Wavelength: 210 nm.

-

-

Internal Standard:

-

In this specific study, Nevirapine was used as the internal standard. However, Thiorphan-d5 is an ideal internal standard for LC-MS based methods due to its similar chemical behavior and different mass.

-

-

Validation Parameters:

-

Linearity: The calibration curve was linear over the range of 0.05-4 µg/mL.

-

Limit of Quantification (LOQ): 0.05 µg/mL.

-

Accuracy: Mean accuracy was between 92.7-99.6%.

-

Precision: Within- and between-batch coefficients of variation were 2.2-8.4% and 4.1-8.1%, respectively.

-

Mandatory Visualization

Experimental Workflow for Bioanalytical Quantification using Thiorphan-d5

The following diagram illustrates the typical workflow for the quantification of Thiorphan in a biological sample, such as plasma, using Thiorphan-d5 as an internal standard with LC-MS/MS analysis.

References

A Technical Guide to the Synthesis and Deuteration of Thiorphan-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and deuteration process for Thiorphan-d5, an isotopically labeled version of the active metabolite of the antidiarrheal drug racecadotril. This document details the experimental protocols, quantitative data, and relevant biological pathways, serving as a comprehensive resource for professionals in pharmaceutical research and development.

Thiorphan-d5, with the chemical name (3-Mercapto-2-((phenyl-d5)methyl)propanoyl)glycine, is a valuable tool in pharmacokinetic and metabolic studies. The incorporation of five deuterium atoms into the phenyl ring provides a stable isotopic label, allowing for its differentiation from the unlabeled compound in mass spectrometry-based analyses.

Synthesis and Deuteration Process

The synthesis of Thiorphan-d5 involves a multi-step process culminating in a catalytic deuterium exchange reaction. A key method for this process is outlined in U.S. Patent US8101665B2, which describes the preparation of tritiated and deuterated Thiorphan. The general approach involves the synthesis of a halogenated precursor of Thiorphan, which then undergoes a dehalogenation-deuteration reaction.

Experimental Protocol: Synthesis of Thiorphan-d5 via Catalytic Deuterium Exchange

This protocol is adapted from the general methodology described in the scientific literature and relevant patents.

Step 1: Synthesis of a Halogenated Thiorphan Precursor

A suitable precursor for deuteration is a halo-substituted version of Thiorphan, for example, a compound where one or more hydrogen atoms on the phenyl ring are replaced by a halogen such as bromine or iodine. The synthesis of this precursor typically follows standard organic chemistry procedures for aromatic halogenation and peptide coupling.

Step 2: Catalytic Deuteration

-

Reaction Setup: In a suitable reaction vessel, dissolve the halogenated Thiorphan precursor in an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst Addition: Add a palladium-based catalyst, such as palladium on carbon (Pd/C), to the solution. The catalyst loading is typically around 10% by weight of the precursor.

-

Deuterium Gas Introduction: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce deuterium gas (D2) at a specified pressure (typically 1-5 atmospheres).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating for a predetermined period (e.g., 12-24 hours) to ensure complete reaction.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure. The crude product is purified using a suitable technique, such as column chromatography or recrystallization, to yield pure Thiorphan-d5.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of Thiorphan-d5. The exact values can vary depending on the specific reaction conditions and the scale of the synthesis.

| Parameter | Value |

| Chemical Formula | C12H10D5NO3S |

| Molecular Weight | 258.35 g/mol |

| Isotopic Purity | >98% |

| Chemical Purity | >97% |

| Typical Reaction Yield | 70-90% |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and deuteration of Thiorphan-d5.

Caption: Workflow for the synthesis of Thiorphan-d5.

Biological Context: Thiorphan's Mechanism of Action

Thiorphan is a potent inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase.[1] NEP is a zinc-containing metalloprotease that is responsible for the degradation of several endogenous peptides, including the enkephalins. Enkephalins are neuropeptides that play a significant role in pain modulation and have other physiological functions.

By inhibiting NEP, Thiorphan prevents the breakdown of enkephalins, leading to their increased local concentrations and prolonged activity at their receptors. This ultimately results in the observed therapeutic effects, such as the antidiarrheal action of its prodrug, racecadotril.

Signaling Pathway of Enkephalinase Inhibition

The following diagram illustrates the signaling pathway affected by Thiorphan.

References

An In-depth Technical Guide to the Stability and Storage of Thiorphan-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Thiorphan-d5, a deuterated analog of Thiorphan. Given the limited availability of specific stability data for Thiorphan-d5, this document synthesizes information on the non-deuterated form, Thiorphan, general principles of deuterated compound stability, and best practices for handling and storage to ensure the integrity of this research material.

Introduction to Thiorphan-d5 and its Stability Considerations

Thiorphan is the active metabolite of the prodrug Racecadotril, an enkephalinase inhibitor. The deuterated version, Thiorphan-d5, is primarily used as an internal standard in pharmacokinetic and metabolic studies. The stability of such standards is paramount for accurate and reproducible analytical results.

Deuterium labeling, the replacement of hydrogen with its heavier isotope, can influence a molecule's stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes and certain chemical degradation pathways where C-H bond cleavage is the rate-limiting step[1]. However, this does not universally guarantee enhanced stability against all degradation mechanisms, such as oxidation or hydrolysis not involving the deuterated sites[2].

Recommended Storage and Handling of Thiorphan-d5

General Storage Recommendations for Deuterated Standards [3][4][5]

| Form | Storage Temperature | Duration | Key Considerations |

| Solid (Neat) | -20°C or colder | Long-term (Years) | Store in a desiccator to protect from moisture. Allow the vial to equilibrate to room temperature before opening. |

| In Aprotic Solvent | 2-8°C | Short to Medium-term | Protect from light by using amber vials. Ensure the container is well-sealed. |

| -20°C or colder | Medium to Long-term | Minimizes solvent evaporation and slows degradation. Be cautious of repeated freeze-thaw cycles. | |

| In Aqueous/Protic Solvent | 2-8°C | Short-term (Hours to Days) | Not recommended for long-term storage due to the risk of hydrogen-deuterium (H/D) exchange. Prepare fresh. |

Suppliers of Thiorphan-d5 often recommend storing the neat compound in a tightly closed container at room temperature, protected from light and moisture. For extended storage, particularly once in solution, adhering to the colder temperatures outlined above is advisable.

Stability Profile of Thiorphan (Non-Deuterated)

A detailed stability study of Thiorphan in an aqueous solution containing human serum albumin provides valuable insights into its degradation profile, which is likely to be the primary reference for its deuterated analog until specific data becomes available.

The principal degradation pathway for Thiorphan is oxidation, leading to the formation of a disulfide dimer. This suggests that the thiol group is the most reactive site on the molecule.

Thiorphan Solution Stability (1.0 mg/mL in normal saline with 1% HSA)

| Storage Temperature | Stability Period | Remaining Concentration | Notes |

| -20°C | At least 2 months | Stable | Recommended for long-term storage of solutions. |

| 4°C (Refrigerator) | 4 days | ~93% | An oxidative degradation of about 7% was noted after thawing. |

| 20°C (Room Temp) | 1 day | Not specified | Storage at room temperature should be limited to a single day. |

| 30°C | Not specified | Not specified | Used for Arrhenius plot to determine degradation kinetics. |

| 50°C | Not specified | Not specified | Used for Arrhenius plot to determine degradation kinetics. |

To mitigate oxidative degradation, it is recommended to purge the solvent with an inert gas like nitrogen before dissolving Thiorphan.

Experimental Protocols for Stability Assessment

For researchers wishing to conduct their own stability studies on Thiorphan-d5, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Example HPLC Method for Thiorphan Stability Analysis

-

Chromatographic System: Micellar Liquid Chromatography

-

Mobile Phase: A suitable micellar solution (e.g., sodium dodecyl sulfate in an aqueous buffer) that allows for the separation of the parent compound from its degradation products.

-

Column: A C18 or similar reversed-phase column.

-

Detection: UV detector at an appropriate wavelength.

-

Procedure:

-

Prepare a stock solution of Thiorphan-d5 in the desired solvent or matrix.

-

Aliquot the solution into several vials for storage under different conditions (e.g., varying temperatures, light exposure).

-

At specified time points, remove a vial from each condition.

-

Analyze the samples by HPLC to determine the concentration of the remaining Thiorphan-d5.

-

Calculate the percentage of the initial concentration remaining.

-

Forced Degradation Studies

To understand potential degradation pathways, forced degradation studies are recommended. These involve exposing the compound to harsh conditions to accelerate decomposition.

-

Hydrolysis: Exposure to acidic and basic conditions (e.g., HCl, NaOH).

-

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

-

Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

-

Thermal Stress: Exposure to elevated temperatures.

Visualizing Workflows and Pathways

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of Thiorphan-d5 solutions.

Oxidative Degradation Pathway of Thiorphan

Caption: The primary oxidative degradation pathway of Thiorphan.

Conclusion

Ensuring the stability of Thiorphan-d5 is critical for its use as an internal standard. While specific stability data for the deuterated form is scarce, the information available for Thiorphan, combined with best practices for handling deuterated compounds, provides a robust framework for its storage and use. The primary degradation route is oxidation of the thiol group, which can be minimized by storing the compound, especially in solution, at low temperatures (-20°C for long-term) and by protecting it from oxygen. For critical applications, it is recommended that researchers perform their own stability validation under their specific experimental conditions.

References

The Gold Standard in Bioanalysis: Thiorphan-d5 as a Deuterated Internal Standard for Thiorphan Quantification

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the accuracy and reliability of analytical methods are paramount. This technical guide provides an in-depth overview of the use of Thiorphan-d5, a deuterated stable isotope-labeled internal standard, for the precise quantification of thiorphan in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Thiorphan is the active metabolite of the anti-diarrheal prodrug, racecadotril, and its accurate measurement is crucial for assessing the efficacy and safety of the parent drug.[1][2]

The Principle of Deuterated Internal Standards

The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry.[3] A deuterated internal standard is a form of the analyte in which one or more hydrogen atoms have been replaced by deuterium atoms. This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard. Since their physicochemical properties are nearly identical, the deuterated internal standard and the analyte exhibit similar behavior during sample preparation, chromatography, and ionization.[3] This co-eluting nature ensures that any variations in sample extraction, matrix effects, or instrument response that affect the analyte will also proportionally affect the internal standard, leading to a highly accurate and precise quantification.

Metabolic Pathway of Racecadotril to Thiorphan

Racecadotril is a prodrug that is rapidly and extensively hydrolyzed in vivo to its active metabolite, thiorphan.[4] Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase. By inhibiting NEP, thiorphan prevents the degradation of endogenous enkephalins, which are neurotransmitters in the gastrointestinal tract that regulate water and electrolyte secretion. The resulting increase in enkephalin levels leads to a reduction in intestinal hypersecretion, which is the therapeutic effect of racecadotril in treating acute diarrhea.

Quantitative Data Summary

The following tables summarize the validation parameters for a typical LC-MS/MS method for the quantification of thiorphan in human plasma using a deuterated internal standard like Thiorphan-d5. The data presented is a composite from several published methods utilizing either Thiorphan-d7 or a structural analog as the internal standard, which provides a strong indication of the expected performance with Thiorphan-d5.

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linearity Range | 1 - 952 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 - 9.38 ng/mL |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 2.324 | ≤ 15% | ≤ 15% | ± 20% |

| Low QC | ~5 | ≤ 15% | ≤ 15% | ± 15% |

| Medium QC | ~400 | ≤ 15% | ≤ 15% | ± 15% |

| High QC | ~750 | ≤ 15% | ≤ 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Parameter | Thiorphan | Thiorphan-d5 (Expected) |

| Extraction Recovery | ~85 - 98% | ~85 - 98% |

| Matrix Effect | Compensated by Internal Standard | Compensates for Analyte |

Experimental Protocols

A detailed methodology for the quantification of thiorphan in human plasma using Thiorphan-d5 as an internal standard is provided below. This protocol is based on established and validated LC-MS/MS methods.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Thiorphan and Thiorphan-d5 reference standards.

-

Dissolve each in 1 mL of methanol to obtain a final concentration of 1 mg/mL. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Thiorphan primary stock solution with a methanol:water (50:50, v/v) mixture to create calibration curve standards at appropriate concentrations (e.g., ranging from 1 to 1000 ng/mL).

-

-

Internal Standard Working Solution:

-

Dilute the Thiorphan-d5 primary stock solution with methanol to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Thiorphan-d5 internal standard working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of ice-cold methanol to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 or CN reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation (e.g., start at 10% B, ramp to 90% B) |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Thiorphan Transition (m/z) | To be determined empirically (e.g., 252.1 → 134.1) |

| Thiorphan-d5 Transition (m/z) | To be determined empirically (e.g., 257.1 → 139.1) |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 - 200 ms |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the bioanalysis of thiorphan using Thiorphan-d5 as an internal standard.

Logical Relationships in Bioanalysis

The successful implementation of a bioanalytical method using a deuterated internal standard relies on a series of logical relationships between the analyte, the internal standard, and the analytical platform.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Thiorphan-d5 in Elucidating Enkephalinase Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enkephalinase pathways and the critical role of Thiorphan and its deuterated isotopologue, Thiorphan-d5, in their study. This document details the mechanism of enkephalin degradation, the inhibitory action of Thiorphan, and the application of Thiorphan-d5 as an analytical tool in pharmacokinetic and pharmacodynamic assessments.

Introduction to the Enkephalinergic System

The endogenous opioid system is a crucial component of pain and emotional regulation. At its core are the enkephalins, naturally occurring pentapeptides (Met-enkephalin and Leu-enkephalin) that act as neurotransmitters by binding to opioid receptors. The signaling of these peptides is tightly controlled by rapid enzymatic degradation in the synaptic cleft. The primary enzymes responsible for enkephalin inactivation are two zinc metallopeptidases:

-

Neprilysin (NEP) , also known as neutral endopeptidase (EC 3.4.24.11) or enkephalinase, cleaves the Gly3-Phe4 bond of enkephalins[1].

-

Aminopeptidase N (APN) (EC 3.4.11.2), which removes the N-terminal tyrosine residue[2].

Inhibition of these enkephalinases presents a therapeutic strategy to enhance and prolong the analgesic and other physiological effects of endogenous enkephalins[1][2].

Thiorphan: A Potent Enkephalinase Inhibitor

Thiorphan is the active metabolite of the prodrug Racecadotril and functions as a potent and selective inhibitor of Neprilysin (NEP)[3]. By binding to the active site of NEP, Thiorphan prevents the degradation of enkephalins, leading to their accumulation and enhanced activation of opioid receptors. This mechanism underlies the antidiarrheal and potential analgesic properties of Racecadotril/Thiorphan.

Quantitative Inhibitory Activity

Thiorphan demonstrates high affinity and selectivity for Neprilysin over other peptidases, such as Aminopeptidase N and Angiotensin-Converting Enzyme (ACE). This selectivity is crucial for its targeted therapeutic action.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |

| Thiorphan | Neprilysin (NEP) | 1.5 - 4.7 nM | 2.1 - 6.9 nM | |

| Thiorphan | Angiotensin-Converting Enzyme (ACE) | 150 nM | 140 nM | |

| Thiorphan | Aminopeptidase N (APN) | Not Reported (Significantly lower affinity) | Not Reported (Significantly lower affinity) |

Kᵢ and IC₅₀ values are compiled from multiple sources and represent a typical range.

The Role of Thiorphan-d5 in Research

In the study of enkephalinase pathways and the development of inhibitors like Racecadotril, accurate quantification of the active metabolite, Thiorphan, in biological matrices is paramount. This is where isotopically labeled internal standards, such as Thiorphan-d5, become indispensable.

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are ideal internal standards for quantitative analysis by mass spectrometry (MS). Thiorphan-d5 exhibits nearly identical chemical and physical properties to Thiorphan, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the non-labeled Thiorphan by the mass spectrometer. This co-elution and differential detection enable precise and accurate quantification of Thiorphan, correcting for any variability during the analytical process.

The primary application of Thiorphan-d5 is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods to support pharmacokinetic, toxicokinetic, and bioequivalence studies of Racecadotril.

Signaling Pathways and Experimental Workflows

Enkephalin Degradation Pathway and Inhibition by Thiorphan

Caption: Enkephalin signaling pathway and its modulation by the inhibitor Thiorphan.

Logical Relationship of Key Components

References

Foundational Research on Thiorphan-d5 in Neurodegenerative Diseases: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Foundational research directly investigating Thiorphan-d5 in the context of neurodegenerative diseases is not currently available in published scientific literature. This technical guide summarizes the foundational research on Thiorphan , its parent compound, with a focus on a potential neuroprotective mechanism relevant to neurodegenerative conditions. It further extrapolates the potential implications and advantages of using its deuterated form, Thiorphan-d5, based on established principles of medicinal chemistry.

Executive Summary

Thiorphan, a potent inhibitor of the neutral endopeptidase Neprilysin (NEP), presents a compelling, albeit complex, profile in the context of neurodegenerative diseases. While initial studies in Alzheimer's disease models suggested a detrimental role due to the inhibition of amyloid-beta (Aβ) degradation, a growing body of evidence points towards a promising neuroprotective pathway mediated by the neuropeptide Substance P (SP). This alternative mechanism, independent of Aβ clearance, involves the potentiation of SP signaling, which in turn mitigates excitotoxic neuronal death.

The deuteration of Thiorphan to Thiorphan-d5 is a strategic approach to enhance its pharmacokinetic properties. While preclinical and clinical data for Thiorphan-d5 are not yet available, the principles of deuteration suggest potential for improved metabolic stability, increased half-life, and enhanced bioavailability. These improvements could translate to a more robust and sustained neuroprotective effect, making Thiorphan-d5 a molecule of significant interest for further investigation in neurodegenerative disease research.

The Dual Role of Neprilysin Inhibition in Neurodegeneration

Neprilysin (NEP) is a key metalloendopeptidase involved in the degradation of several bioactive peptides. Its role in neurodegeneration is multifaceted:

-

Amyloid-Beta (Aβ) Degradation: NEP is a primary enzyme responsible for the clearance of Aβ peptides in the brain. Inhibition of NEP by Thiorphan can lead to an accumulation of Aβ, which has been shown to exacerbate cognitive deficits in animal models of Alzheimer's disease.[1]

-

Neuropeptide Regulation: NEP also degrades other neuropeptides, including Substance P (SP), enkephalins, and bradykinin. By inhibiting NEP, Thiorphan increases the bioavailability of these peptides, which can have significant physiological effects.

The Substance P-Mediated Neuroprotective Pathway of Thiorphan

Foundational research has unveiled a neuroprotective mechanism of Thiorphan that is independent of its effects on Aβ. This pathway is primarily mediated by the potentiation of Substance P signaling.

Mechanism of Action

Thiorphan inhibits NEP, leading to an increase in the local concentration of Substance P. Substance P then binds to its high-affinity receptor, the Neurokinin-1 receptor (NK1R), and to a lesser extent, the Neurokinin-2 receptor (NK2R), on neurons. This receptor activation triggers downstream signaling cascades that confer neuroprotection against excitotoxic insults.[2][3][4] Excitotoxicity, a process of neuronal damage caused by excessive stimulation by neurotransmitters like glutamate, is a common pathological feature in many neurodegenerative diseases.

Foundational Preclinical Evidence for Thiorphan's Neuroprotection

A pivotal study by Gressens et al. (2006) in a neonatal mouse model of excitotoxic brain injury provides the core evidence for the neuroprotective effects of Thiorphan.

Experimental Design

The study utilized a well-established in vivo model of excitotoxic brain injury induced by the intracerebral injection of ibotenate, a glutamate receptor agonist, in newborn mice.[3] This model recapitulates key features of perinatal brain lesions.

Key Findings

The study demonstrated that systemic administration of Thiorphan significantly reduced the extent of brain damage caused by ibotenate.

| Parameter | Treatment Group | Outcome |

| Cortical Lesion Size | Thiorphan (10 mg/kg) | Up to 57% reduction compared to vehicle control. |

| Cleaved Caspase-3 | Thiorphan (10 mg/kg) | Up to 59% reduction in the number of apoptotic cells. |

These neuroprotective effects were mimicked by the direct administration of Substance P and were blocked by antagonists of the NK1 and NK2 receptors, confirming the proposed mechanism of action.

Experimental Protocols

The following are detailed methodologies from the foundational study by Gressens et al. (2006).

Animal Model of Excitotoxic Brain Lesions

-

Animals: Postnatal day 5 (P5) Swiss mice.

-

Ibotenate Injection: A solution of ibotenate (5 µg in 2 µL of phosphate-buffered saline) was injected into the frontoparietal cortex of the right cerebral hemisphere using a Hamilton syringe.

-

Lesion Assessment: Five days after the injection (at P10), animals were euthanized, and brains were processed for histological analysis.

Drug Administration

-

Thiorphan: Administered intraperitoneally at a dose of 10 mg/kg immediately after the ibotenate injection.

-

Substance P and Receptor Antagonists: In mechanistic studies, Substance P or its receptor antagonists were co-injected with ibotenate.

Histological and Immunohistochemical Analysis

-

Tissue Preparation: Brains were fixed, embedded in paraffin, and sectioned.

-

Lesion Size Quantification: Serial sections were stained with cresyl violet, and the maximal sagittal diameter of the cortical lesion was measured using a digital image analysis system.

-

Apoptosis Assessment: Immunohistochemistry was performed using an antibody specific for cleaved (active) caspase-3. The number of immunopositive cells in the perilesional cortex was counted.

Thiorphan-d5: Rationale and Potential Advantages

While no specific research on Thiorphan-d5 in neurodegenerative diseases exists, the rationale for its development lies in the well-established benefits of deuteration in drug design. A patent for the synthesis of deuterated Thiorphan exists, indicating its feasibility as a chemical entity.

The Kinetic Isotope Effect

Deuterium is a stable, non-radioactive isotope of hydrogen with an additional neutron. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to the "kinetic isotope effect," where the cleavage of a C-D bond is slower than that of a C-H bond.

Potential Benefits of Thiorphan-d5

-

Improved Metabolic Stability: If the metabolic breakdown of Thiorphan involves the cleavage of a C-H bond at a specific site, replacing that hydrogen with deuterium could slow down its metabolism.

-

Increased Half-Life and Exposure: Slower metabolism would lead to a longer half-life and increased overall drug exposure (Area Under the Curve, AUC).

-

Enhanced Bioavailability: For orally administered drugs, reduced first-pass metabolism can lead to higher bioavailability.

-

Potential for Lower Dosing and Reduced Side Effects: Improved pharmacokinetics may allow for lower or less frequent dosing, potentially improving patient compliance and reducing off-target effects.

Future Directions and Conclusion

The foundational research on Thiorphan has illuminated a promising, non-amyloid-centric neuroprotective pathway with relevance to neurodegenerative diseases characterized by excitotoxicity. The development of Thiorphan-d5 represents a logical next step to optimize the therapeutic potential of this compound.

Future research should focus on:

-

Synthesis and preclinical characterization of Thiorphan-d5: Confirming its improved pharmacokinetic profile in vivo.

-

Efficacy studies in animal models of neurodegenerative diseases: Evaluating the neuroprotective effects of Thiorphan-d5 in models of Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis, where excitotoxicity is a known contributor to pathology.

-

Safety and toxicology studies: Establishing a comprehensive safety profile for Thiorphan-d5.

References

- 1. In vivo assessment of experimental neonatal excitotoxic brain lesion with USPIO-enhanced MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VIP neuroprotection against excitotoxic lesions of the developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. US8101665B2 - Process for synthesis of tritiated and deuterated thiorphan and acetorphan - Google Patents [patents.google.com]

Exploratory studies using Thiorphan-d5 in cardiovascular research.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the exploratory use of Thiorphan and its deuterated analog, Thiorphan-d5, in the field of cardiovascular research. This document details the mechanism of action, experimental protocols, and key quantitative findings from preclinical studies.

Introduction: Thiorphan and the Role of Thiorphan-d5

Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[1][2] NEP is a zinc-dependent metalloprotease responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), bradykinin, and angiotensin I and II.[3][4][5] By inhibiting NEP, Thiorphan increases the circulating levels of these peptides, leading to physiological effects that are of significant interest in cardiovascular research, particularly in the contexts of hypertension and heart failure.

Thiorphan-d5 is a stable, deuterium-labeled analog of Thiorphan. In cardiovascular research, its primary role is not as a therapeutic agent itself, but as an internal standard for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for accurate quantification of Thiorphan in biological samples (e.g., plasma) during pharmacokinetic and pharmacodynamic studies. This is because its chemical behavior is nearly identical to Thiorphan, but its increased mass allows it to be distinguished by a mass spectrometer, correcting for variations in sample preparation and instrument response. While deuteration can be used to alter the metabolic profile of a drug, in the context of the available research, Thiorphan-d5's utility is firmly established in the analytical rather than the exploratory therapeutic space.

Mechanism of Action: The NEP Inhibition Pathway

The cardiovascular effects of Thiorphan are primarily mediated through the potentiation of the natriuretic peptide system. The inhibition of NEP by Thiorphan leads to an increase in the bioavailability of ANP and BNP. These peptides then bind to their cognate receptors, particulate guanylate cyclase-A (pGC-A), on the surface of target cells, such as vascular smooth muscle cells and renal tubular cells. This binding activates the receptor's intracellular guanylate cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

The elevation of intracellular cGMP levels activates cGMP-dependent protein kinase I (PKG I), which in turn phosphorylates various downstream targets. This signaling cascade results in several beneficial cardiovascular effects, including:

-

Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in total peripheral resistance and blood pressure.

-

Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys, reducing blood volume and cardiac preload.

-

Antiproliferative and Antihypertrophic Effects: Inhibition of cardiac and vascular remodeling.

The following diagram illustrates this key signaling pathway.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key exploratory studies of Thiorphan in rat models of cardiovascular disease.

Table 1: Hemodynamic Effects of Thiorphan in a Rat Model of Cirrhosis

| Parameter | Control Rats (Sham-operated) | Cirrhotic Rats (Bile Duct Ligation) |

| Cardiac Index | Decreased Significantly | No Significant Change |

| Systemic Vascular Resistance | Increased Significantly | No Significant Change |

| Mean Arterial Pressure | No Significant Change | No Significant Change |

| Glomerular Filtration Rate (GFR) | Not Reported | No Significant Change |

| Urine Sodium Excretion | Not Reported | Increased Significantly |

| Plasma Endothelin-1 (ET-1) | Increased | No Change |

| Plasma Atrial Natriuretic Peptide (ANP) | No Significant Increase | No Significant Increase |

Thiorphan was administered as an intravenous infusion with a 0.5 mg/kg loading dose followed by 0.1 mg/kg/min for 30 minutes.

Table 2: Cardiovascular Effects of Thiorphan in Hypertensive Rat Models

| Parameter | Effect Observed Across Hypertensive Models* |

| Blood Pressure | Progressive Decrease |

| Cardiac Output | No Change |

| Total Peripheral Resistance | Decreased |

| Cardiac Contractility Index (dP/dt/P) | No Change |

| Vascular Smooth Muscle Cell Membrane Potential | Hyperpolarization |

| Urine Volume & Sodium Excretion | Increased or No Change |

*Models included Spontaneously Hypertensive Rat (SHR), two-kidney one-clip (2K1C), one-kidney one-clip (1K1C), and reduced renal mass-salt (RRM-S) hypertensive rats. Thiorphan was administered as an intravenous infusion of 0.5 mg/kg/min for 120 minutes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the cardiovascular research of Thiorphan.

In Vivo Hemodynamic and Renal Function Assessment in Rats

This protocol outlines the general procedure for assessing the cardiovascular and renal effects of Thiorphan in anesthetized rats.

Objective: To measure changes in systemic hemodynamics and renal function in response to intravenous Thiorphan administration.

Materials:

-

Male rats (e.g., Spontaneously Hypertensive Rats, Wistar-Kyoto rats)

-

Anesthetic (e.g., Inactin, 120 mg/kg body weight)

-

Thiorphan solution

-

Vehicle control solution

-

Millar catheter for blood pressure and dP/dt measurement

-

Catheters for intravenous infusion and urine collection

-

Radiolabeled microspheres for cardiac output and regional blood flow determination

-

³H-inulin for Glomerular Filtration Rate (GFR) measurement

-

Infusion pumps

-

Data acquisition system

Procedure:

-

Animal Preparation: Anesthetize the rat with Inactin. Surgically implant catheters into the femoral artery for blood pressure monitoring (via Millar catheter), the femoral vein for drug infusion, and the bladder for urine collection.

-

Stabilization: Allow the animal to stabilize after surgery.

-

Baseline Measurements: Record baseline measurements for mean arterial pressure (MAP), heart rate (HR), and dP/dt. Collect baseline urine samples.

-

Hemodynamic Measurements (Microsphere Technique):

-

Inject a known quantity of radiolabeled microspheres into the left ventricle.

-

Simultaneously, withdraw a reference blood sample from an artery at a known rate.

-

At the end of the experiment, euthanize the animal and collect organs of interest.

-

Determine the radioactivity in the organs and the reference blood sample to calculate cardiac output and regional blood flow.

-

-

GFR Measurement (³H-inulin Clearance):

-

Administer a bolus of ³H-inulin followed by a continuous infusion to maintain a stable plasma concentration.

-

Collect timed urine samples and plasma samples.

-

Measure the concentration of ³H-inulin in plasma and urine to calculate the clearance rate, which corresponds to the GFR.

-

-

Thiorphan Administration: Administer an intravenous infusion of Thiorphan at the desired dose (e.g., 0.5 mg/kg/min for 120 minutes). The control group receives a vehicle infusion.

-

Post-infusion Measurements: Continuously record hemodynamic parameters and collect urine throughout the infusion period. Repeat microsphere and inulin clearance measurements at specified time points.

-

Biochemical Analysis: Analyze plasma and urine samples for electrolytes, cGMP, ANP, and ET-1 concentrations.

The following diagram outlines the general workflow for this type of experiment.

Quantification of Thiorphan in Plasma using LC-MS/MS with Thiorphan-d5

Objective: To accurately quantify the concentration of Thiorphan in plasma samples from in vivo studies.

Principle: This method uses Thiorphan-d5 as an internal standard to correct for any loss of analyte during sample preparation and for variations in instrument response.

Materials:

-

Plasma samples from Thiorphan-treated animals

-

Thiorphan analytical standard

-

Thiorphan-d5 internal standard

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Formic acid

-

LC-MS/MS system with a suitable column (e.g., InertSil CN-3)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Pipette a small volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

-

Add a known amount of Thiorphan-d5 internal standard solution.

-

Add the protein precipitation solvent (e.g., 3 volumes of acetonitrile).

-

Vortex to mix and precipitate plasma proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate Thiorphan from other plasma components using a chromatographic column and a suitable mobile phase (e.g., a gradient of water with formic acid and methanol).

-

Detect and quantify Thiorphan and Thiorphan-d5 using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a calibration curve by analyzing a series of standards with known concentrations of Thiorphan and a fixed concentration of Thiorphan-d5.

-

Calculate the ratio of the peak area of Thiorphan to the peak area of Thiorphan-d5 for each standard and sample.

-

Determine the concentration of Thiorphan in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram illustrates the relationship between Thiorphan, Thiorphan-d5, and the analytical process.

Conclusion

Exploratory studies have demonstrated that Thiorphan, through its inhibition of neutral endopeptidase, exerts significant cardiovascular and renal effects in various preclinical models. Its ability to lower blood pressure, reduce peripheral resistance, and promote natriuresis highlights its therapeutic potential. The deuterated analog, Thiorphan-d5, serves as an indispensable tool in this research, enabling the precise and accurate quantification of Thiorphan in biological matrices, which is fundamental for robust pharmacokinetic and pharmacodynamic modeling. Future research will likely continue to explore the therapeutic applications of NEP inhibitors, with Thiorphan-d5 remaining a key component of the analytical methodologies required for these investigations.

References

- 1. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]

- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Thiorphan-d5 in Common Laboratory Solvents

This technical guide provides a comprehensive overview of the solubility of Thiorphan-d5, a deuterated analog of Thiorphan. Given that isotopic labeling has a negligible effect on solubility, the data presented herein is based on the published solubility of Thiorphan and is expected to be a very close approximation for Thiorphan-d5. This document is intended to assist researchers, scientists, and drug development professionals in the preparation of stock solutions and in the design of analytical and biological assays involving this compound.

Core Concepts: Thiorphan and its Deuterated Analog

Thiorphan is a potent inhibitor of neprilysin (NEP), a neutral endopeptidase involved in the metabolism of several signaling peptides. Its deuterated form, Thiorphan-d5, is frequently utilized as an internal standard in analytical and pharmacokinetic studies to ensure accurate quantification by mass spectrometry.[1] The primary function of Thiorphan-d5 in these contexts is to mimic the chemical behavior of Thiorphan, including its solubility characteristics.

Quantitative Solubility Data

The solubility of Thiorphan has been determined in a variety of common laboratory solvents. The following table summarizes the available quantitative data. It is critical to note that for organic solvents, solubility is high, allowing for the preparation of concentrated stock solutions. Conversely, solubility in aqueous buffers is significantly lower.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~30[2][3] | ~118.4 | Soluble up to 100 mM |

| Ethanol | ~30[2] | ~118.4 | Soluble between 49-51 mg/mL; Soluble up to 100 mM |

| Dimethylformamide (DMF) | ~30 | ~118.4 | - |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 | ~2.0 | Aqueous solutions are not recommended for storage beyond one day |

Note: The molecular weight of Thiorphan is 253.3 g/mol , and Thiorphan-d5 is 258.35 g/mol . Molar concentrations were calculated using the molecular weight of Thiorphan.

Experimental Protocols

Objective: To determine the equilibrium solubility of Thiorphan-d5 in a given solvent.

Materials:

-

Thiorphan-d5 (crystalline solid)

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Thiorphan-d5 to a known volume of the solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved particles remain after reaching equilibrium.

-

Equilibration: Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample by HPLC to determine the concentration of dissolved Thiorphan-d5. A pre-established calibration curve of Thiorphan-d5 should be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualizations: Signaling Pathway and Experimental Workflow

To further elucidate the context in which Thiorphan-d5 is used, the following diagrams illustrate its mechanism of action and a typical experimental workflow for its analysis.

Caption: Inhibition of Neprilysin by Thiorphan.

Caption: Typical workflow for bioanalytical quantification.

References

An In-depth Technical Guide to Thiorphan-d5: Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiorphan-d5, a deuterated analog of Thiorphan. It covers its fundamental properties, its critical role as an internal standard in analytical methodologies, and the broader biological context of its parent compound, Thiorphan, as a significant enzyme inhibitor.

Core Compound Identification and Properties

Thiorphan-d5 is a stable isotope-labeled version of Thiorphan, the active metabolite of the anti-diarrheal drug Racecadotril. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Thiorphan in biological matrices.[1]

| Property | Value | Reference |

| CAS Number | 2183240-70-0 | [2][3] |

| Molecular Formula | C12H10D5NO3S | [2] |

| Molecular Weight | 258.35 g/mol | [3] |

| Synonyms | (3-Mercapto-2-((phenyl-d5)methyl)propanoyl)glycine | |

| Purity | ≥99% deuterated forms (d1-d5) | |

| Formulation | Solid |

The Biological Role of Thiorphan: Mechanism of Action

Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin or enkephalinase. NEP is a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides. By inhibiting NEP, Thiorphan prevents the breakdown of these peptides, leading to their increased availability and prolonged biological activity.

The primary therapeutic effect of Thiorphan, mediated through its prodrug Racecadotril, is the reduction of intestinal hypersecretion of water and electrolytes. This is achieved by potentiating the effects of endogenous enkephalins in the gastrointestinal tract, which activate opioid receptors and lead to a decrease in cyclic AMP (cAMP).

Application of Thiorphan-d5 in Quantitative Analysis

Thiorphan-d5 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Thiorphan in biological samples such as plasma and urine. The use of a stable isotope-labeled internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus ensuring high accuracy and precision.

Experimental Protocol: Quantification of Thiorphan in Human Plasma

The following is a representative protocol for the quantification of Thiorphan in human plasma using Thiorphan-d5 as an internal standard.

3.1.1. Materials and Reagents

-

Thiorphan reference standard

-

Thiorphan-d5 (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma

3.1.2. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.

-

Add 20 µL of the Thiorphan-d5 internal standard working solution.

-

Add 300 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.3. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | InertSil CN-3 (50 x 2.1 mm, 5 µm) or equivalent |

| Mobile Phase | 0.02% aqueous formic acid and methanol (30:70 v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Note: These conditions are illustrative and may require optimization for different LC systems.

3.1.4. Mass Spectrometry Conditions

| Parameter | Condition |

| Instrument | Triple quadrupole tandem mass spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for Thiorphan and Thiorphan-d5 are monitored. |

Performance Characteristics of Analytical Methods

The use of Thiorphan-d5 as an internal standard allows for the development of robust and reliable bioanalytical methods with excellent performance characteristics.

| Parameter | Typical Value |

| Linearity Range | 1 - 200 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Lower Limit of Quantification (LLOQ) | 1 - 2.5 ng/mL |

| Intra- and Inter-day Precision (%CV) | < 10% |

| Accuracy (% bias) | Within ±15% |

Data synthesized from representative LC-MS/MS methods.

Broader Implications and Research Applications

The inhibition of neprilysin by Thiorphan has implications beyond its anti-diarrheal effects. NEP is involved in the metabolism of various vasoactive peptides and neuropeptides. Consequently, Thiorphan has been studied for its effects on the cardiovascular system and in the context of neurological disorders. For instance, research has shown that inhibition of neprilysin by Thiorphan can lead to an increase in amyloid-beta levels in the brain, suggesting a potential role for NEP in the pathogenesis of Alzheimer's disease.

Conclusion

Thiorphan-d5 is an indispensable tool for the accurate and precise quantification of Thiorphan in biological matrices. Its use as an internal standard in LC-MS/MS methods is critical for pharmacokinetic, bioequivalence, and other clinical and preclinical studies. Understanding the properties of Thiorphan-d5, the analytical methods it enables, and the biological significance of its parent compound, Thiorphan, is essential for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Thiorphan-d5 in Biological Matrices

Introduction

Thiorphan is the active metabolite of the prodrug Racecadotril, a potent and specific inhibitor of neutral endopeptidase (NEP).[1] NEP is responsible for the degradation of endogenous enkephalins, which play a crucial role in regulating intestinal water and electrolyte secretion.[2] Following oral administration, Racecadotril is rapidly absorbed and hydrolyzed to Thiorphan.[1][3][4] The accurate quantification of Thiorphan is therefore essential for pharmacokinetic and bioequivalence studies of Racecadotril. This application note describes a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Thiorphan in plasma, using Thiorphan-d5 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard for LC-MS/MS quantification as it effectively compensates for variations in sample preparation and matrix effects.

Materials and Methods

Chemicals and Reagents

-

Thiorphan reference standard

-

Thiorphan-d5 reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant)

Instrumentation

-

A sensitive LC-MS/MS system equipped with an electrospray ionization (ESI) source.

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS)

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Thiorphan and Thiorphan-d5 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Thiorphan stock solution with a methanol:water (1:1, v/v) mixture to create calibration standards at desired concentrations.

-

Internal Standard (IS) Working Solution: Dilute the Thiorphan-d5 primary stock solution with methanol:water (1:1, v/v) to obtain a final concentration of 100 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank plasma with the appropriate working standard solutions.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and efficient protein precipitation method is employed for sample preparation.

-

Pipette 100 µL of the plasma sample (or standard/QC) into a microcentrifuge tube.

-

Add 20 µL of the Thiorphan-d5 internal standard working solution to all samples except for the blank matrix.

-

Add 300 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | InertSil CN-3 (50 x 2.1 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.02% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | 30:70 (A:B) isocratic |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | < 2 minutes |

Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for the quantification of Thiorphan and Thiorphan-d5.

| Parameter | Thiorphan | Thiorphan-d5 |

| Ionization Mode | Negative ESI | Negative ESI |

| Precursor Ion (Q1) m/z | 252.1 | 257.1 |

| Product Ion (Q3) m/z | 125.0 | 130.0 |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy (CE) | -15 V | -15 V |

| Declustering Potential (DP) | -40 V | -40 V |

Data Presentation

Calibration Curve

The calibration curve for Thiorphan is constructed by plotting the peak area ratio of Thiorphan to Thiorphan-d5 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1.0 | Example Value |

| 5.0 | Example Value |

| 10.0 | Example Value |

| 50.0 | Example Value |

| 100.0 | Example Value |

| 200.0 | Example Value |

| 500.0 | Example Value |

| 1000.0 | Example Value |

Method Validation Summary

The method should be validated according to regulatory guidelines. The following tables summarize the expected performance characteristics.

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | < 15% | 85-115% | < 15% | 85-115% |

| Low QC | 3.0 | < 15% | 85-115% | < 15% | 85-115% |

| Mid QC | 75.0 | < 15% | 85-115% | < 15% | 85-115% |

| High QC | 750.0 | < 15% | 85-115% | < 15% | 85-115% |

Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |

| Low QC | 3.0 | 0.95 - 1.05 | > 85% |

| High QC | 750.0 | 0.95 - 1.05 | > 85% |

Visualizations

Caption: Workflow for LC-MS/MS quantification of Thiorphan.

Caption: Key components of bioanalytical method validation.

References

Application Notes & Protocols: Quantification of Thiorphan in Human Plasma using Thiorphan-d5 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction